3-Ethoxyisonicotinic acid
CAS No.: 78790-88-2
Cat. No.: VC2234416
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78790-88-2 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 3-ethoxypyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Standard InChI Key | QCLRSXUNLYWRRG-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CN=C1)C(=O)O |
Canonical SMILES | CCOC1=C(C=CN=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
3-Ethoxyisonicotinic acid belongs to the pyridine carboxylic acid family, specifically as a substituted isonicotinic acid. Its structural composition can be described as follows:
Property | Description |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
Chemical Structure | Pyridine ring with carboxylic acid at 4-position and ethoxy group at 3-position |
IUPAC Name | 3-ethoxypyridine-4-carboxylic acid |
Functional Groups | Carboxylic acid, ethoxy, pyridine |
The basic structure consists of a pyridine ring with a carboxylic acid group at the para position (C-4) relative to the nitrogen atom and an ethoxy group (-OCH2CH3) at the meta position (C-3). This arrangement bears similarity to 3-methylisonicotinic acid, which has a methyl group instead of an ethoxy group at the 3-position.
Physical Properties
Based on structural analogs such as 3-methylisonicotinic acid, the following physical properties can be anticipated:
Synthetic Approaches
Alternative Synthesis Methods
Another potential synthetic route could involve:
Step | Reaction | Conditions |
---|---|---|
1 | Ethoxylation of 3-bromoisonicotinic acid | Cu catalyst, ethanol |
2 | Direct ethoxylation of isonicotinic acid | Directed ortho-metallation followed by ethoxylation |
3 | Modification of 3-hydroxyisonicotinic acid | Williamson ether synthesis with ethyl bromide |
Structural Comparison with Related Compounds
Comparative Analysis
The following table compares 3-ethoxyisonicotinic acid with its structural analogs:
The ethoxy group in 3-ethoxyisonicotinic acid likely confers different electronic and steric properties compared to the methyl group in 3-methylisonicotinic acid. These differences would affect reactivity, solubility, and potential biological activities.
Property | Potential Advantage |
---|---|
Lipophilicity | Increased compared to unsubstituted isonicotinic acid |
Metabolic Stability | Modified metabolic profile |
Binding Affinity | Altered interaction with biological targets |
Bioavailability | Potentially improved due to ethoxy group |
Chemical and Material Science Applications
Similar to other pyridine derivatives, 3-ethoxyisonicotinic acid may find applications in:
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Material science for developing novel polymers and coatings
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Analytical chemistry as a reagent or standard
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Coordination chemistry with various metals due to its nitrogen and oxygen donor atoms
Future Research Directions
Research Opportunities
Several promising research avenues for 3-ethoxyisonicotinic acid include:
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Systematic evaluation of its pharmacological properties compared to other isonicotinic acid derivatives
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Investigation of its potential as a building block for heterocyclic chemistry
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Exploration of its coordination chemistry with various transition metals
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Development of structure-activity relationships to guide pharmaceutical development
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Assessment of its utility in material science applications
Analytical Characterization Needs
Future research would benefit from comprehensive characterization data including:
Analytical Technique | Information to be Determined |
---|---|
NMR Spectroscopy | Complete 1H and 13C assignments |
X-ray Crystallography | Solid-state structure and packing |
HPLC | Purity assessment and analytical methods |
Mass Spectrometry | Fragmentation pattern and high-resolution mass |
IR Spectroscopy | Functional group characterization |
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